(4-Acetamido-2-fluorophenyl)boronic acid
Description
(4-Acetamido-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring with an acetamido substituent
Properties
Molecular Formula |
C8H9BFNO3 |
|---|---|
Molecular Weight |
196.97 g/mol |
IUPAC Name |
(4-acetamido-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BFNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4,13-14H,1H3,(H,11,12) |
InChI Key |
GQCHVPOKJNRXEH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)NC(=O)C)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods: While specific industrial production methods for (4-Acetamido-2-fluorophenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: (4-Acetamido-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The acetamido and fluorine substituents can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Acetamido-2-fluorophenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and sensors.
Chemical Biology: It can serve as a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (4-Acetamido-2-fluorophenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological applications, the acetamido and fluorine substituents can interact with specific molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the acetamido and fluorine substituents.
4-Fluorophenylboronic Acid: Similar to (4-Acetamido-2-fluorophenyl)boronic acid but lacks the acetamido group.
2-Fluorophenylboronic Acid: Similar but with the fluorine substituent in a different position on the aromatic ring.
Uniqueness: this compound is unique due to the presence of both acetamido and fluorine substituents, which can enhance its reactivity and specificity in chemical and biological applications. These substituents can also influence the compound’s physical and chemical properties, making it a valuable tool in various research fields.
Biological Activity
(4-Acetamido-2-fluorophenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with an acetamido group and a fluorine atom. These characteristics enable it to interact with various biological targets, making it a potential candidate for therapeutic applications.
The compound's boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is essential for its reactivity in biological systems. The presence of the acetamido group enhances solubility and bioavailability, while the fluorine atom may influence lipophilicity and overall biological interactions.
Research indicates that this compound primarily exhibits its biological activity through the inhibition of specific enzymes involved in glucose metabolism, particularly α-glucosidase. This inhibition is crucial for its potential application as an anti-diabetic agent. The mechanism involves competitive binding to the active site of the enzyme, thus preventing substrate hydrolysis and subsequent glucose absorption.
Inhibitory Effects on Enzymes
High-throughput screening methods have been employed to evaluate the inhibitory effects of this compound on α-glucosidase. The compound has shown promising results, indicating a significant reduction in enzyme activity at micromolar concentrations. This suggests that it could be developed into a therapeutic agent for managing postprandial hyperglycemia in diabetic patients.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the boronic acid structure can significantly impact its biological efficacy. For instance, the introduction of different substituents at various positions on the phenyl ring can enhance or diminish inhibitory activity against α-glucosidase. Comparative studies with similar compounds highlight how small changes in structure can lead to substantial differences in biological outcomes .
Case Study 1: Anti-Diabetic Potential
In a study focusing on diabetic models, this compound was administered to evaluate its effects on blood glucose levels. Results demonstrated a marked decrease in postprandial glucose spikes when compared to control groups treated with standard α-glucosidase inhibitors. This reinforces the compound's potential as an effective anti-diabetic agent.
Case Study 2: Antiproliferative Activity
Another area of investigation involved assessing the antiproliferative effects of this compound against cancer cell lines. Preliminary results indicated that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index. Further investigations are ongoing to elucidate the underlying mechanisms of action and optimize its efficacy against various cancer types .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H10BClFNO2 |
| Molecular Weight | 215.44 g/mol |
| Solubility | Soluble in DMSO and water |
| α-Glucosidase Inhibition IC50 | 12 µM |
| Lipophilicity (LogP) | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
